3,6-dibromo-1-chloro-9H-carbazole chemical properties
3,6-dibromo-1-chloro-9H-carbazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3,6-dibromo-1-chloro-9H-carbazole
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,6-dibromo-1-chloro-9H-carbazole. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the strategic importance of this tri-halogenated carbazole scaffold. The presence of distinct halogen atoms (bromine and chlorine) at specific positions on the carbazole core offers a unique platform for regioselective functionalization through modern cross-coupling chemistry. This guide details a proposed synthetic pathway, provides insights into its spectroscopic characterization, outlines its key chemical reactivities, and discusses essential safety protocols. The information herein is intended to empower researchers to leverage the synthetic potential of this versatile building block for the creation of novel therapeutics and advanced organic materials.
Introduction: The Strategic Value of Halogenated Carbazoles
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its rigid, planar structure and rich electron-donating properties.[1] Its derivatives exhibit a wide spectrum of biological activities, including antitumor and antibacterial properties.[1] In the realm of materials science, the carbazole core is a fundamental component in the design of organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices due to its excellent charge-transport capabilities.[2][3]
Halogenation of the carbazole framework is a critical strategy for both fine-tuning its intrinsic electronic properties and, more importantly, for introducing versatile synthetic handles. Halogen atoms, particularly bromine and iodine, serve as exceptional leaving groups in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1] This enables the precise and modular construction of complex molecular architectures.
The subject of this guide, 3,6-dibromo-1-chloro-9H-carbazole, represents a highly strategic intermediate. The differentiation between bromine and chlorine atoms allows for potential site-selective and sequential cross-coupling reactions, providing a sophisticated pathway to create multifunctionalized carbazole derivatives that would be challenging to access through other means.[4]
Physicochemical and Structural Properties
The fundamental properties of 3,6-dibromo-1-chloro-9H-carbazole are summarized below. As this is a specialized chemical intermediate, some properties are calculated or inferred from closely related analogs.
| Property | Value | Source |
| IUPAC Name | 3,6-dibromo-1-chloro-9H-carbazole | - |
| CAS Number | 2619632-07-2 | [5] |
| Molecular Formula | C₁₂H₆Br₂ClN | [5] |
| Molecular Weight | 359.44 g/mol | [5] |
| Appearance | Expected to be an off-white to pale yellow powder | Inferred from[6] |
| Melting Point | Not experimentally determined; likely >200 °C | Inferred from[6] |
| Solubility | Expected to be soluble in DMF, DMSO, THF, Dichloromethane; sparingly soluble in alcohols; insoluble in water. | Inferred from[2] |
Synthesis and Purification
The synthesis of 3,6-dibromo-1-chloro-9H-carbazole is not widely published in standard literature. However, a logical and efficient synthetic route can be devised based on established organo-halogen chemistry, proceeding via the well-known intermediate, 3,6-dibromo-9H-carbazole. The overall strategy involves a two-step sequence: exhaustive bromination of the carbazole core followed by a regioselective chlorination.
Step 1: Synthesis of 3,6-dibromo-9H-carbazole
This procedure follows established literature methods for the dibromination of carbazole.[1][2] The 3 and 6 positions are preferentially brominated due to the activating, ortho-para directing nature of the secondary amine.
Protocol:
-
Preparation: In a 500 mL round-bottom flask, dissolve 9H-carbazole (1 eq.) in N,N-Dimethylformamide (DMF). The volume should be sufficient to fully dissolve the starting material (approx. 10 mL of DMF per gram of carbazole).
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Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This is critical to control the reaction exotherm and prevent the formation of over-brominated byproducts.
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Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 2.1 eq.) in a minimal amount of DMF. Add this NBS solution dropwise to the cooled carbazole solution over 30-60 minutes using a dropping funnel.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approx. 16 hours) to ensure the reaction goes to completion.
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Precipitation & Isolation: Pour the reaction mixture into a large beaker containing deionized water (approx. 5 times the volume of DMF used). A precipitate will form.
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Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual DMF and succinimide.
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Drying: Dry the obtained solid in a vacuum oven at 50-60 °C to yield 3,6-dibromo-9H-carbazole as a white to off-white powder. The product can be further purified by recrystallization from a solvent system like ethanol/DCM if necessary.[2]
Step 2: Synthesis of 3,6-dibromo-1-chloro-9H-carbazole
The subsequent chlorination targets the remaining activated positions (1, 8, 2, 7). The existing bromine atoms are deactivating but ortho-para directing. The nitrogen atom's influence remains dominant, directing the incoming electrophile (Cl⁺) to the C1/C8 positions. Using a mild chlorinating agent and controlled stoichiometry is key to achieving mono-chlorination.
Protocol:
-
Preparation: Dissolve the 3,6-dibromo-9H-carbazole (1 eq.) from Step 1 in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq.) to the solution in one portion at room temperature. The slight excess of NCS helps drive the reaction to completion.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction time can vary from a few hours to overnight.
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Workup: Once the reaction is complete, remove the solvent under reduced pressure.
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Purification: The crude residue will likely contain the desired product along with unreacted starting material and succinimide. Purify the crude material using silica gel column chromatography, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3,6-dibromo-1-chloro-9H-carbazole.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | The introduction of the C1-chloro substituent breaks the C₂ symmetry of the 3,6-dibromo precursor. This results in a more complex spectrum where all aromatic protons are chemically non-equivalent, likely appearing as a series of doublets and doublet of doublets in the 7.2-8.5 ppm range. The N-H proton will appear as a broad singlet at a downfield shift (typically >8.0 ppm). |
| ¹³C NMR | The spectrum will display 12 distinct signals for the aromatic carbons, unlike the 6 signals seen for the symmetric 3,6-dibromo analog. The carbons bearing halogens (C1, C3, C6) will be shifted downfield, with their precise chemical shifts influenced by the specific halogen. |
| Mass Spec (HRMS) | The high-resolution mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio). The exact mass of the molecular ion [M+H]⁺ would be a key identifier. For C₁₂H₇Br₂ClN⁺, the calculated monoisotopic mass is 357.8848. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3,6-dibromo-1-chloro-9H-carbazole stems from its three distinct reactive sites, which can be addressed with high selectivity.
N-H Reactivity: Alkylation and Arylation
The nitrogen proton is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form the carbazolide anion. This nucleophile can then be reacted with various electrophiles, most commonly alkyl halides, to install a substituent at the N9 position.[9][10][11] This is often the first step in a synthetic sequence as it can improve solubility and modulate the electronic properties of the core.
C-Br vs. C-Cl Differentiated Reactivity: Regioselective Cross-Coupling
This is the most powerful feature of this building block. The C-Br bonds are significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions. This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) is the cornerstone of selective synthesis.
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C-Br Coupling (Positions 3 & 6): Standard Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination conditions will preferentially react at the two C-Br bonds, leaving the C-Cl bond intact.[3] This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups at the 3 and 6 positions.
-
C-Cl Coupling (Position 1): To engage the C-Cl bond in a cross-coupling reaction, more forcing conditions are typically required. This often involves the use of more electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) and stronger bases, which can activate the less reactive C-Cl bond.
This differential reactivity enables a powerful one-pot or sequential strategy: first, functionalize the C-Br positions under mild conditions, then, after isolation, functionalize the remaining C-Cl position under more vigorous conditions.
Safety and Handling
No specific safety data sheet (SDS) is available for 3,6-dibromo-1-chloro-9H-carbazole. Therefore, precautions must be based on data from structurally similar compounds, such as 3,6-dibromo-9H-carbazole.[12]
-
GHS Hazard Classification (Inferred):
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Disclaimer: This information is inferred and should be used for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
3,6-dibromo-1-chloro-9H-carbazole is a high-value synthetic intermediate poised for significant application in drug discovery and materials science. Its key attribute is the electronically differentiated C-Br and C-Cl bonds, which permit regioselective and sequential functionalization. This allows for the controlled and predictable synthesis of complex, tri-substituted carbazole derivatives. By understanding the principles of its synthesis, characterization, and reactivity outlined in this guide, researchers can effectively unlock the potential of this versatile molecular scaffold.
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Al-Warhi, T., et al. (2021). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 26(16), 4983. [Link]
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